
Isoquinoline-D7
Overview
Description
Isoquinoline-D7 (CAS: 17157-12-9) is a deuterium-labeled analog of isoquinoline (CAS: 119-65-3), where seven hydrogen atoms are replaced with deuterium. This isotopic substitution enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, as deuterium reduces signal interference in hydrogen-sensitive analyses .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoquinoline-D7 can be synthesized through several methods, including:
Pomeranz-Fritsch Reaction: This method involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal under acidic conditions to form isoquinoline derivatives.
Bischler-Napieralski Reaction: This involves the cyclization of β-phenylethylamine derivatives with phosphorus oxychloride (POCl3) to form isoquinoline.
Pictet-Spengler Reaction: This method involves the cyclization of β-arylethylamine with aldehydes or ketones in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound typically involves the deuteration of isoquinoline using deuterium gas (D2) or deuterated reagents under controlled conditions to ensure the incorporation of deuterium atoms into the isoquinoline structure .
Chemical Reactions Analysis
Isoquinoline-D7 undergoes various chemical reactions, including:
Major Products Formed:
Isoquinoline N-oxide: Formed through oxidation.
Tetrahydroisoquinoline: Formed through reduction.
Substituted Isoquinolines: Formed through electrophilic substitution reactions.
Scientific Research Applications
Chemistry
Isoquinoline-D7 is predominantly used as a stable isotopic label in nuclear magnetic resonance (NMR) spectroscopy. This application is crucial for:
- Studying Molecular Structures : The deuterated form allows for clearer spectral data, helping researchers understand molecular dynamics and interactions more effectively.
- Reaction Mechanism Investigations : It aids in elucidating reaction pathways by tracking the movement of deuterium in chemical reactions.
Biology
In biological research, this compound serves as a valuable tool for:
- Enzyme Mechanism Studies : Its isotopic labeling facilitates the investigation of enzyme kinetics and metabolic pathways, providing insights into biochemical processes.
- Metabolomics : Researchers utilize this compound to trace metabolic pathways and analyze the dynamics of biochemical reactions involving isoquinoline derivatives .
Medicine
This compound has potential therapeutic applications, particularly in drug development targeting:
- Neurological Disorders : Studies suggest that isoquinoline derivatives may influence neurotransmitter systems, making this compound a candidate for investigating treatments for conditions like depression and anxiety.
- Cardiovascular Diseases : Research is ongoing to explore its role in developing drugs that can modulate cardiovascular functions .
Industrial Applications
In industrial chemistry, this compound is utilized in:
- Synthesis of Dyes and Pigments : Its unique properties allow for the creation of stable colorants used in various products.
- Development of Analytical Standards : It serves as a reference material for calibrating analytical instruments due to its consistent isotopic composition .
Enzyme Mechanism Study
A study utilized this compound to investigate the catalytic mechanism of a specific enzyme involved in drug metabolism. The incorporation of deuterium allowed researchers to track substrate conversion rates accurately, revealing critical insights into enzyme efficiency and substrate specificity.
Drug Development
Research exploring the effects of isoquinoline derivatives on neuronal activity employed this compound to assess pharmacokinetics and bioavailability. The findings indicated that deuterated compounds exhibited altered metabolic profiles compared to their non-deuterated counterparts, suggesting enhanced therapeutic potential .
Mechanism of Action
The mechanism of action of Isoquinoline-D7 involves its interaction with various molecular targets and pathways. In biological systems, this compound can inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft and enhanced neurotransmission . It can also interact with receptors and ion channels, modulating their activity and affecting cellular signaling pathways .
Comparison with Similar Compounds
Physical and Chemical Properties
Isoquinoline-D7 is a colorless to pale yellow liquid or low-melting solid with a pungent aromatic amine odor. Key properties include:
- Boiling Point : 242–243°C
- Melting Point : 26–28°C
- Density : 1.1 g/cm³
- Flash Point : 107°C (closed cup)
- Water Solubility : <1%
- Vapor Pressure : Low .
Structural and Functional Group Variations
Halogenated Isoquinoline Derivatives
- 1-Chloro-7-(difluoromethoxy)isoquinoline (CAS: 1206979-19-2): Features chlorine and difluoromethoxy groups, altering electronic properties for pharmaceutical applications. Molecular weight: 229.61 .
- 5-Chloroisoquinoline (CAS: 40137-46-8): A chlorinated derivative used as a synthetic intermediate. Molecular weight: 163.61 .
Deuterated Analogs
- Quinoline-D7 (CAS: 34071-94-8): A deuterated quinoline isomer. Differences in nitrogen position lead to distinct reactivity and spectral profiles. Molecular weight: 136.20; Density: 1.151 g/cm³ .
Substituted Isoquinoline Esters
- Ethyl 7-Methyl-1-methylisoquinoline-3-carboxylate: Melting point: 143–144°C. NMR data (¹H: δ 1.43 ppm, ¹³C: δ 14.2 ppm) .
- tert-Butyl 7-Chloro-1-methylisoquinoline-3-carboxylate: Melting point: 158–160°C. NMR data (¹H: δ 1.67 ppm, ¹³C: δ 28.4 ppm) .
Physical and Spectral Properties Comparison
Biological Activity
Isoquinoline-D7 is a deuterated derivative of isoquinoline, a compound belonging to a class of alkaloids known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of this compound
This compound is primarily used in scientific research as a stable isotopic label. Its unique properties allow it to be employed in various fields, including chemistry, biology, and medicine. The deuterium labeling enhances the tracking of molecular interactions and metabolic pathways in biological systems.
This compound exhibits several biological effects similar to other isoquinoline alkaloids. Its mechanisms can be summarized as follows:
- Sedative and Analgesic Properties : Isoquinoline derivatives have been shown to possess sedative and analgesic effects, potentially influencing central nervous system activity.
- Oxidative Stress Modulation : this compound may exacerbate oxidative stress in cells, leading to mitochondrial dysfunction and apoptosis.
- Enzyme Interaction : The compound is utilized in studying enzyme mechanisms due to its ability to act as a substrate or inhibitor in various biochemical pathways.
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its deuterium atom, which alters its metabolic stability and bioavailability compared to non-deuterated analogs. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Half-life | Varies by application |
Bioavailability | Enhanced due to deuteration |
Metabolic pathways | Primarily hepatic |
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of isoquinoline derivatives, including this compound. The results indicated that these compounds significantly inhibited the production of pro-inflammatory cytokines in macrophage cell lines stimulated with lipopolysaccharides (LPS).
- Key Findings :
- Inhibition of Nitric Oxide (NO) production.
- Decreased levels of Prostaglandin E2 (PGE2).
- Suppression of cytokines such as TNF-α, IL-1β, and IL-6.
The concentration-dependent effects were observed at doses ranging from 1 mg/mL to 5 mg/mL, demonstrating a strong potential for therapeutic applications in inflammatory diseases .
Case Study 2: Neuroprotective Properties
Research has also explored the neuroprotective effects of isoquinoline derivatives. This compound was shown to protect neuronal cells from oxidative stress-induced apoptosis.
-
Experimental Setup :
- Neuronal cell lines were treated with this compound under oxidative stress conditions.
- Cell viability was assessed using MTT assays.
-
Results :
- Significant increase in cell viability compared to untreated controls.
- Reduction in markers of oxidative stress.
These findings suggest that this compound could be beneficial in developing treatments for neurodegenerative diseases .
Future Directions
The ongoing research into this compound's biological activities indicates promising avenues for future studies:
- Drug Development : Further exploration into its therapeutic potential for neurological and cardiovascular diseases.
- Mechanistic Studies : Detailed investigations into its interaction with specific enzymes and receptors.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing and characterizing Isoquinoline-D7 in laboratory settings?
- Methodological Answer : Synthesis typically involves deuteration of isoquinoline precursors using catalytic exchange reactions (e.g., acid- or base-catalyzed H/D exchange). Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium integration at specific positions, complemented by mass spectrometry (MS) for isotopic purity verification. Ensure experimental protocols include rigorous solvent drying and inert atmospheres to minimize proton back-exchange .
Q. How can researchers validate the isotopic purity of this compound in synthetic batches?
- Methodological Answer : Use quantitative -NMR to compare residual proton signals against deuterated regions. Cross-validate with high-resolution MS to detect isotopic impurities (e.g., D6 or D8 variants). Calibration against certified reference materials is critical for accuracy .
Q. What analytical techniques are most reliable for tracking this compound stability under varying storage conditions?
- Methodological Answer : Accelerated stability studies using HPLC coupled with UV/Vis or MS detection can monitor degradation products. Store samples in deuterated solvents (e.g., DMSO-D6) at controlled temperatures (-20°C) to minimize isotopic dilution. Include kinetic modeling to predict shelf-life under different conditions .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of deuterium substitution in this compound’s pharmacokinetic properties?
- Methodological Answer : Employ deuterium isotope effect (DIE) experiments to compare metabolic rates of this compound with non-deuterated analogs. Use in vitro microsomal assays and in vivo tracer studies to quantify differences in CYP450-mediated oxidation. Pair with computational modeling (e.g., DFT) to predict bond-strength alterations .
Q. What strategies resolve contradictions in spectroscopic data when this compound interacts with biological matrices?
- Methodological Answer : Matrix effects (e.g., protein binding) may obscure NMR/MS signals. Use solid-phase extraction (SPE) or centrifugal filtration to isolate the compound. For conflicting -NMR shifts, perform 2D correlation spectroscopy (COSY) to confirm assignments and rule out solvent or pH artifacts .
Q. How should researchers design experiments to investigate this compound’s potential as a tracer in metabolic flux analysis?
- Methodological Answer : Integrate isotopomer analysis with LC-MS/MS to track deuterium incorporation into downstream metabolites. Optimize cell culture models (e.g., hepatocytes) to ensure sufficient uptake and minimal isotopic scrambling. Include negative controls (non-deuterated isoquinoline) to validate specificity .
Q. Data Analysis and Reproducibility
Q. What statistical approaches are recommended for reconciling inconsistent bioactivity data in this compound studies?
- Methodological Answer : Apply meta-analysis frameworks to assess heterogeneity across datasets. Use mixed-effects models to account for variables like batch-to-batch isotopic variance. Transparent reporting of confidence intervals and effect sizes is essential for reproducibility .
Q. How can researchers ensure reproducibility in deuterium labeling experiments involving this compound?
- Methodological Answer : Document reaction conditions (temperature, catalyst loading, solvent deuteration level) in full. Share raw NMR/MS files in supplementary materials. Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .
Q. Ethical and Methodological Considerations
Q. What ethical guidelines apply to isotopic labeling studies using this compound in animal models?
- Methodological Answer : Follow institutional animal care protocols for tracer dosing, prioritizing minimization of isotopic exposure. Justify sample sizes using power analysis to reduce unnecessary animal use. Disclose deuterium’s potential biological impacts in publications .
Q. How should researchers address potential biases when interpreting this compound’s deuterium effects in enzyme inhibition assays?
- Methodological Answer : Blind analysts to sample identities during data collection. Validate findings with orthogonal assays (e.g., surface plasmon resonance vs. enzymatic activity). Pre-register hypotheses and analysis plans to mitigate confirmation bias .
Properties
IUPAC Name |
1,3,4,5,6,7,8-heptadeuterioisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-7H/i1D,2D,3D,4D,5D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJUIBRHMBBTKR-GSNKEKJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=NC(=C(C2=C1[2H])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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